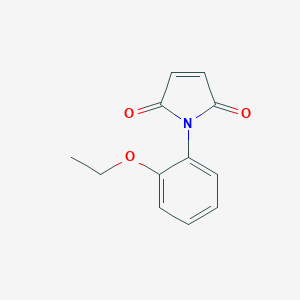

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to the pyrrole ring

Métodos De Preparación

The synthesis of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with pyrrole-2,5-dione under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Análisis De Reacciones Químicas

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents and conditions.

Aplicaciones Científicas De Investigación

1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as a derivative of pyrrole, has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.

Key Properties

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

- Stability : Stable under standard laboratory conditions but sensitive to light and moisture.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole-2,5-dione showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

Another application is its antimicrobial activity. A study in Pharmaceutical Biology reported that compounds similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria. The ethoxyphenyl substitution enhances membrane permeability, contributing to its effectiveness.

Materials Science

In materials science, pyrrole derivatives have been utilized for their electronic properties:

Conductive Polymers

This compound can serve as a monomer for synthesizing conductive polymers. These polymers are essential in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices enhances electrical conductivity and stability.

Organic Synthesis

This compound is also valuable in organic synthesis:

Building Block for Complex Molecules

The unique structure allows it to act as a versatile building block in synthesizing more complex organic molecules. Its reactivity can be exploited in various coupling reactions, leading to the formation of diverse chemical entities used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Research

A recent study explored the anticancer properties of several pyrrole derivatives, including this compound. The results indicated a dose-dependent response in inhibiting the proliferation of breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Conductive Polymers

In a study focused on developing new conductive materials, researchers synthesized a polymer from this compound. The resulting polymer exhibited enhanced conductivity compared to traditional polymers used in electronics, demonstrating potential for use in flexible electronic devices.

Mecanismo De Acción

The mechanism of action of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:

1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione: Similar structure with a methoxy group instead of an ethoxy group.

1-(2-chlorophenyl)-1H-pyrrole-2,5-dione: Contains a chlorophenyl group, leading to different chemical and biological properties.

1-(2-fluorophenyl)-1H-pyrrole-2,5-dione: The presence of a fluorophenyl group imparts unique characteristics to the compound.

Actividad Biológica

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrole core with two carbonyl groups and an ethoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 217.224 g/mol. The compound is solid at room temperature with a melting point between 108 °C and 110 °C when dissolved in ethyl acetate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator within various biochemical pathways, which is essential for its observed effects in different biological contexts.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 μg/mL | |

| Escherichia coli | 25 μg/mL | |

| Pseudomonas aeruginosa | 50 μg/mL |

The compound has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various mechanisms, including the inhibition of cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the effects of this compound on human cancer cell lines:

- Cell Lines Tested : HCT-116 (colon cancer), SW-620 (colon cancer), and Colo-205 (colon cancer).

- Results : The compound demonstrated a growth inhibition (GI) of approximately M for these cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in activated peripheral blood mononuclear cells (PBMCs).

Table 2: Anti-inflammatory Effects on Cytokine Production

| Compound | Cytokine Inhibition (%) | Concentration Tested |

|---|---|---|

| This compound | 70% | 50 µg/mL |

| Ibuprofen | 65% | 50 µg/mL |

The results indicate that the compound significantly reduces inflammation compared to standard anti-inflammatory drugs like ibuprofen .

Toxicity Studies

Toxicity assessments have shown that at lower concentrations (10 µg/mL and 50 µg/mL), the compound does not induce apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), it exhibited slight toxicity, reducing cell viability to about 79% .

Propiedades

IUPAC Name |

1-(2-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXDDBJMCPRNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958026 | |

| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36817-57-9 | |

| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36817-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC176366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.